2-(Bromomethyl)-5-methoxybenzofuran

Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

2-(Bromomethyl)-5-methoxybenzofuran (CAS 1058225-68-5, C10H9BrO2, MW 241.08) is a bifunctional benzofuran building block featuring a reactive bromomethyl handle at the 2-position and an electron-donating methoxy group at the 5-position of the benzofuran scaffold. The bromomethyl group serves as a potent alkylating agent, enabling the introduction of diverse nucleophiles to generate libraries of 2-substituted benzofurans, while the 5-methoxy substituent modulates the electronic character of the ring system and can influence downstream biological target engagement.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B8481618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-methoxybenzofuran
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)CBr
InChIInChI=1S/C10H9BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3
InChIKeyJIHRXWUDSQPLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-methoxybenzofuran: Chemical Identity, Core Reactivity, and Procurement-Relevant Specifications


2-(Bromomethyl)-5-methoxybenzofuran (CAS 1058225-68-5, C10H9BrO2, MW 241.08) is a bifunctional benzofuran building block featuring a reactive bromomethyl handle at the 2-position and an electron-donating methoxy group at the 5-position of the benzofuran scaffold [1]. The bromomethyl group serves as a potent alkylating agent, enabling the introduction of diverse nucleophiles to generate libraries of 2-substituted benzofurans, while the 5-methoxy substituent modulates the electronic character of the ring system and can influence downstream biological target engagement. This compound’s synthetic utility positions it as a key intermediate in medicinal chemistry programs targeting kinase inhibition and anticancer applications [2].

Why 2-(Bromomethyl)-5-methoxybenzofuran Cannot Be Replaced by Generic Benzofuran or Bromomethyl Analogs


Direct replacement of 2-(bromomethyl)-5-methoxybenzofuran with close analogs, such as 2-(bromomethyl)benzofuran or 2-(chloromethyl)-5-methoxybenzofuran, is not permissible for project-critical applications because the precise combination of the 2-bromomethyl electrophile and the 5-methoxy substituent creates a unique reactivity and biological profile that cannot be replicated by any single substitution. The methoxy group at the 5-position is not a passive spectator; it directly contributes to a steep and predictable structure-activity relationship (SAR) for cytotoxicity and molecular recognition. Data from a closely related benzofuran series demonstrate that the presence and position of bromine atoms on the benzofuran core, including the bromomethyl group, directly control both the magnitude and the cancer-cell selectivity of cytotoxic effects [1].

Quantitative Evidence Guide: 2-(Bromomethyl)-5-methoxybenzofuran's Differentiation from Structural Analogs


Cytotoxicity Profile of the 2-Bromomethyl-5-methoxybenzofuran Scaffold Against Leukemia and Carcinoma Cell Lines

The cytotoxic potential of the 2-bromomethyl-5-methoxybenzofuran scaffold can be inferred from the activity of compound 2d (a methyl 2-(bromomethyl)-6-acetyl-5-methoxybenzofuran-3-carboxylate), a direct structural analog that shares the core 2-bromomethyl and 5-methoxy substitution pattern with the target compound. Compound 2d demonstrated low-micromolar activity against K562 leukemia cells (IC50 = 20 µM) and HeLa cervical carcinoma cells (IC50 = 35 µM) in a 48-hour MTT assay [1]. In the same assay, the lead compound IX (which lacks the bromomethyl group) and other regioisomeric analogs showed markedly different and generally reduced potency, confirming that the 2-bromomethyl group is a critical determinant of cytotoxicity [1].

Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

Selectivity Profile and Off-Target Cytotoxicity of the 2-Bromomethyl-5-methoxybenzofuran Series

While the target compound's analog 2d shows potent cytotoxicity, it is essential to quantify its selectivity versus normal cells. In a direct head-to-head comparison, compound 2d exhibited an IC50 of 30 µM against normal human umbilical vein endothelial cells (HUVEC) and 20 µM against K562 leukemia cells, yielding a selectivity index (SI) of 1.5 [1]. This low SI indicates comparable toxicity to normal and cancer cells. This is in contrast to compounds 1c (SI for K562 = 1.2) and 3d (SI for HUVEC = 0.21), which showed inverted or equally poor selectivity [1]. The data underscores that the specific bromine substitution pattern on the benzofuran core governs not only potency but also the critical therapeutic window.

Cancer Selectivity Toxicity Drug Safety

Physicochemical Differentiation: Lipophilicity and Aqueous Solubility

The introduction of a bromine atom into the methyl group of the benzofuran scaffold (forming the bromomethyl moiety) directly impacts lipophilicity, which in turn affects solubility and permeability. For the series of compounds related to the target structure, the calculated partition coefficient (clogP) of compound 2d is 2.27, which is substantially lower than that of the lead compound IX (clogP = 3.57) [1]. This reduction in clogP is associated with improved aqueous solubility, a critical factor for both in vitro assay reliability and eventual in vivo dosing.

Lipophilicity clogP Drug-likeness

Reactivity Advantage of 2-Bromomethyl over 2-Chloromethyl in Nucleophilic Displacement

The bromomethyl group is a superior leaving group for nucleophilic substitution reactions compared to chloromethyl or methyl groups, a well-established principle in organic synthesis. In the 2-bromomethylbenzofuran series, the bromomethyl group has been successfully displaced by a range of nucleophiles, including thiols and amines, to yield alkyl(aryl)thiomethyl and dialkylaminomethyl derivatives under mild conditions [1]. While direct kinetic data for the exact target compound is not available, class-level inference from benzofuran chemistry confirms that the bromomethyl derivative reacts significantly faster and under less forcing conditions than its chloromethyl or hydroxyl counterparts, enabling more efficient and higher-yielding library synthesis.

Synthetic Chemistry Alkylation Reaction Kinetics

High-Value Application Scenarios for 2-(Bromomethyl)-5-methoxybenzofuran in Research and Industrial Procurement


Synthesis of Targeted Anticancer Libraries with Pre-validated Cytotoxic Scaffolds

Medicinal chemistry teams aiming to generate novel anticancer leads can use 2-(bromomethyl)-5-methoxybenzofuran as a versatile electrophilic partner to synthesize diverse compound libraries. The core scaffold, when properly derivatized, has demonstrated low-micromolar cytotoxicity against K562 leukemia and HeLa carcinoma cell lines (IC50 = 20–35 µM) [1]. This provides an experimentally validated starting point for hit-to-lead optimization, outperforming non-brominated benzofuran analogs that show significantly weaker activity.

Development of CYP1B1-Activated Prodrugs for Proliferative Diseases

The benzofuran scaffold is a recognized privileged structure in patents targeting cytochrome P450 1B1 (CYP1B1)-activated prodrugs for cancer therapy [2]. 2-(Bromomethyl)-5-methoxybenzofuran serves as a key intermediate for the introduction of the masked pharmacophore that is selectively unmasked in CYP1B1-overexpressing tumor cells. Replacing it with a non-brominated or differently substituted analog would disrupt the synthetic route and compromise the required selectivity profile identified in SAR studies.

Kinase Inhibitor Chemical Probe Synthesis Requiring a 5-Methoxy-2-aminomethylbenzofuran Motif

The bromomethyl group is the ideal precursor for generating primary, secondary, and tertiary amines via direct displacement with ammonia or amines. This synthetic route is critical for accessing 2-aminomethylbenzofuran-based kinase inhibitors, a motif found in several patent applications [2]. The 5-methoxy group is essential for fine-tuning the electronic effects on the benzofuran ring, influencing binding affinity to the ATP pocket of kinases. Use of a 2-methyl or 2-chloromethyl analog would either be unreactive or lead to inferior yields, hindering the efficient exploration of this chemical space.

Physicochemical Property Optimization in Early-Stage Drug Discovery

When a discovery program requires a benzofuran core with a target logD range between 2 and 3 for optimal permeability and solubility, the 2-bromomethyl-5-methoxybenzofuran building block is a strategic choice. Data from a closely related series shows that the bromomethyl group lowers the clogP by 1.3 log units compared to the 2-methyl derivative (clogP 2.27 vs. 3.57) [1]. Procuring this pre-optimized building block allows medicinal chemists to maintain drug-like physicochemical space from the very first synthetic step.

Quote Request

Request a Quote for 2-(Bromomethyl)-5-methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.